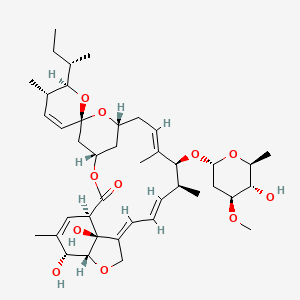

Avermectin B1a monosaccharide

Descripción

Propiedades

IUPAC Name |

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H60O11/c1-9-22(2)37-25(5)15-16-40(52-37)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(46-8)35(43)27(7)48-33)23(3)11-10-12-28-21-47-38-34(42)26(6)17-31(39(44)49-30)41(28,38)45/h10-13,15-17,22-23,25,27,29-38,42-43,45H,9,14,18-21H2,1-8H3/b11-10+,24-13+,28-12+/t22-,23-,25-,27-,29+,30-,31-,32-,33-,34+,35-,36-,37+,38+,40+,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBVWYDMYMRLKIV-OESCZRLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)\C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H60O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601029459 | |

| Record name | MSB 1a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601029459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

728.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Origin of Avermectin B1a Monosaccharide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the origin of Avermectin B1a monosaccharide, a crucial intermediate in the biosynthesis of the potent anthelmintic agent, Avermectin B1a. We will delve into the biosynthetic pathway, present relevant quantitative data, detail experimental protocols, and visualize key processes.

Introduction: Avermectin and its Significance

Avermectins are a class of 16-membered macrocyclic lactones renowned for their powerful anthelmintic and insecticidal properties.[1][2] These natural products are generated through fermentation by the soil actinomycete, Streptomyces avermitilis.[1][3] The discovery of avermectin, a family of eight related compounds (A1a/b, A2a/b, B1a/b, B2a/b), was a landmark achievement, earning William C. Campbell and Satoshi Ōmura the 2015 Nobel Prize in Physiology or Medicine.[1][4]

Among these, Avermectin B1a is the most biologically active component.[3][4] Structurally, it consists of a complex polyketide-derived aglycone to which a disaccharide of L-oleandrose is attached at the C13 position.[2][5] The Avermectin B1a monosaccharide is the intermediate form of this molecule, possessing only a single L-oleandrose sugar moiety. It can be formed as a natural intermediate during biosynthesis or derived in the lab through selective hydrolysis of the parent compound.[6]

The Biosynthetic Origin of Avermectin B1a

The production of Avermectin B1a is a complex, multi-stage process orchestrated by a dedicated gene cluster within S. avermitilis.[1][7] The pathway can be dissected into four primary stages: aglycone synthesis, aglycone modification, sugar synthesis, and finally, glycosylation.

Stage 1: Polyketide Synthesis of the Aglycone Core

The backbone of avermectin is assembled by a type I polyketide synthase (PKS) system.[1][7]

-

Initiation : The synthesis begins with a starter unit. For the "a" series, including B1a, this is 2-methylbutyryl-CoA, derived from the amino acid isoleucine. The "b" series uses isobutyryl-CoA, derived from valine.[1][8][9]

-

Elongation : The PKS complex, comprising four large proteins (AVES 1-4), sequentially adds seven acetate units (from malonyl-CoA) and five propionate units (from methylmalonyl-CoA).[1][9][10]

-

Cyclization : The completed polyketide chain is released from the PKS and cyclized to form the characteristic 16-membered macrocyclic lactone ring.[1]

Stage 2: Modification of the Aglycone

Following its synthesis, the aglycone undergoes several enzymatic modifications to achieve its final structure.

-

Furan Ring Formation : The enzyme AveE, a cytochrome P450 monooxygenase, catalyzes the formation of a furan ring between C6 and C8.[1]

-

Reduction : AveF, an NAD(P)H-dependent ketoreductase, reduces the keto group at the C5 position to a hydroxyl group.[1]

-

Dehydration & Methylation : The enzymes AveC and AveD act on the aglycone, influencing the final structure to produce the different avermectin series ("A" or "B", "1" or "2").[1]

Stage 3: Synthesis of L-oleandrose

Concurrently, a separate set of enzymes encoded by the aveBII-BVIII genes synthesizes the deoxysugar L-oleandrose and activates it by converting it to the sugar nucleotide dTDP-L-oleandrose.[1][7]

Stage 4: Stepwise Glycosylation

This is the final and most critical stage for the origin of the monosaccharide.

-

First Glycosylation : The glycosyltransferase enzyme, AveBI , transfers a single activated L-oleandrose molecule from dTDP-L-oleandrose to the C13-hydroxyl group of the modified avermectin aglycone. The product of this reaction is Avermectin B1a monosaccharide. [7][11][12]

-

Second Glycosylation : AveBI is an iterative glycosyltransferase. It then catalyzes a second, separate reaction, adding another L-oleandrose molecule to the 4'-hydroxyl group of the first sugar. This forms the final disaccharide chain, completing the biosynthesis of Avermectin B1a.[11][12]

Therefore, the Avermectin B1a monosaccharide is a naturally occurring, essential biosynthetic intermediate.

Caption: Biosynthetic pathway of Avermectin B1a in S. avermitilis.

Quantitative Data on Avermectin Production

The yield of avermectin is highly dependent on the strain of S. avermitilis and the fermentation conditions. The following table summarizes production titers reported in various studies.

| S. avermitilis Strain | Fermentation Conditions | Product | Titer | Reference |

| NRRL 8165 | 14 days, 28°C, pH 7.3 ± 2 | Avermectin | 17.5 mg/L | [5] |

| ATCC 31267 | 9 days, 30°C, 10% inoculum | Avermectin B1 (a+b) | 28 mg/L | [5] |

| Not Specified | pH 7.5 ± 1, 28-30°C | Avermectin B1a | 2400 ± 200 mg/L | [5] |

Experimental Protocols

Production of Avermectin B1a Monosaccharide via Acid Hydrolysis

Avermectin B1a monosaccharide can be produced in a laboratory setting by the controlled acid-catalyzed alcoholysis of the parent Avermectin B1a, which selectively cleaves the terminal oleandrose unit.

Objective: To selectively hydrolyze Avermectin B1a to yield Avermectin B1a monosaccharide.

Materials:

-

Avermectin B1a

-

2-Propanol (Anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Silica Gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexane/ethyl acetate gradient)

Methodology:

-

Dissolve Avermectin B1a in 2-propanol.

-

Add concentrated H₂SO₄ to the solution to a final concentration of 1% (v/v).[13]

-

Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the conversion of the starting material into the monosaccharide product.

-

Once the reaction has reached the desired conversion, neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the products using an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using silica gel column chromatography to isolate the Avermectin B1a monosaccharide from unreacted starting material and the aglycone byproduct.[13]

-

Confirm the structure of the purified product using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Experimental workflow for producing Avermectin B1a monosaccharide.

In Vitro Enzymatic Assay of the Glycosyltransferase AveBI

This protocol describes a method to characterize the activity of the AveBI enzyme, confirming its role in the glycosylation process.

Objective: To biochemically demonstrate the iterative glycosylation activity of the AveBI enzyme.

Materials:

-

Purified AveBI enzyme

-

Avermectin B1a aglycone

-

dTDP-L-oleandrose (sugar donor)

-

Reaction buffer (e.g., Tris-HCl with appropriate pH and cofactors)

-

Avermectin B1a (for reversibility assay)

-

Thymidine diphosphate (TDP) (for reversibility assay)

Methodology for Forward Reaction:

-

Prepare a reaction mixture containing the Avermectin B1a aglycone substrate, the dTDP-L-oleandrose sugar donor, and the purified AveBI enzyme in the reaction buffer.

-

Incubate the reaction at a controlled temperature (e.g., 30°C).[12]

-

Take aliquots at various time points (e.g., 0, 1, 4, 12, 24 hours).

-

Quench the reaction in the aliquots (e.g., by adding a strong acid or organic solvent).

-

Analyze the products by HPLC or LC-MS to detect the formation of the Avermectin B1a monosaccharide and, subsequently, the fully glycosylated Avermectin B1a.

Methodology for Reversibility Assay:

-

Prepare a reaction mixture by co-incubating 100 µM of Avermectin B1a with 2 mM TDP and 12 µM of the AveBI enzyme.[12]

-

Incubate the mixture overnight at 30°C.[12]

-

Analyze the reaction products by HPLC or LC-MS. The presence of Avermectin B1a monosaccharide would demonstrate the reversibility of the second glycosylation step.[12]

References

- 1. Avermectin - Wikipedia [en.wikipedia.org]

- 2. inha.elsevierpure.com [inha.elsevierpure.com]

- 3. Potential of Streptomyces avermitilis: A Review on Avermectin Production and Its Biocidal Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. brieflands.com [brieflands.com]

- 6. agscientific.com [agscientific.com]

- 7. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Enhancement of acyl‐CoA precursor supply for increased avermectin B1a production by engineering meilingmycin polyketide synthase and key primary metabolic pathway genes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The in vitro characterization of the iterative avermectin glycosyltransferase AveBI reveals reaction reversibility and sugar nucleotide flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Avermectin B1a monosaccharide CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Avermectin B1a monosaccharide, a significant derivative of the potent anthelmintic agent, Avermectin B1a. This document details its chemical identity, physicochemical properties, and provides an experimental protocol for its preparation via acid hydrolysis. The information is intended to support research and development activities in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Properties

Avermectin B1a monosaccharide, identified by the CAS Number 71831-09-9 , is a macrocyclic lactone formed by the selective hydrolysis of the terminal oleandrose sugar from Avermectin B1a.[1][2] This structural modification results in a compound with distinct biological and chemical characteristics. It is known to be a potent inhibitor of nematode larval development, although it does not exhibit the paralytic activity of its parent compound.[1]

Chemical Structure

-

IUPAC Name: (1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one[]

-

Synonyms: 4'-O-de(2,6-dideoxy-3-O-methyl-alpha-L-arabino-hexopyranosyl)-5-O-demethyl-avermectin A1a, 5-O-Demethyl-4'-O-de(2,6-dideoxy-3-O-methyl-α-L-glucopyranosyl)avermectin A1a, MSB 1a[]

Physicochemical Data

The following table summarizes the key quantitative chemical and physical properties of Avermectin B1a monosaccharide.

| Property | Value | Source(s) |

| CAS Number | 71831-09-9 | [4] |

| Molecular Formula | C41H60O11 | [] |

| Molecular Weight | 728.91 g/mol | [] |

| Appearance | White Solid | [] |

| Boiling Point | 861.8 ± 65.0 °C at 760 mmHg (Predicted) | [] |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [] |

| pKa | 12.42 ± 0.70 (Predicted) | [5] |

| Solubility | Soluble in Ethanol, Methanol, DMF, DMSO | [] |

Experimental Protocols

Preparation of Avermectin B1a Monosaccharide via Acid Hydrolysis

This protocol details the generation and isolation of Avermectin B1a monosaccharide from Avermectin B1a through acid-catalyzed hydrolysis.

Materials:

-

Avermectin B1a

-

Acetonitrile (ACN)

-

0.5 M Hydrochloric Acid (HCl)

-

0.5 M Sodium Hydroxide (NaOH)

-

10 mM Ammonium Acetate (NH4OAc) in Water

-

Preparative HPLC system

-

Ultimate AQ-C18 column (250 x 70 mm, 10 µm particle size) or equivalent

Procedure:

-

Dissolution: Dissolve approximately 1.0 g of Avermectin B1a in 100 mL of acetonitrile.

-

Acid Hydrolysis: Add 100 mL of 0.5 M HCl to the solution.

-

Incubation: Allow the reaction mixture to stand for 24 hours at room temperature.

-

Neutralization: Add 100 mL of 0.5 M NaOH to neutralize the solution, followed by the addition of another 100 mL of acetonitrile.

-

Purification by Preparative HPLC:

-

Mobile Phase A: 10 mM NH4OAc in H2O

-

Mobile Phase B: Acetonitrile (100%)

-

Flow Rate: 200 mL/min

-

Gradient:

-

0 min: 55% B

-

41 min: 77% B

-

42 min: 100% B

-

47 min: 100% B

-

-

-

Fraction Collection and Analysis: Collect the fractions corresponding to Avermectin B1a monosaccharide. Analyze the collected fractions for purity.[6]

Visualizations

Experimental Workflow for Avermectin B1a Monosaccharide Synthesis

The following diagram illustrates the key steps in the laboratory preparation of Avermectin B1a monosaccharide.

Caption: Workflow for the synthesis of Avermectin B1a monosaccharide.

Conclusion

This technical guide provides essential information for researchers working with Avermectin B1a monosaccharide. The compiled data on its chemical properties, along with a detailed experimental protocol for its synthesis, serves as a valuable resource for further investigation into its biological activity and potential applications. The provided workflow visualization offers a clear and concise summary of the synthetic process.

References

Molecular weight and formula of Avermectin B1a monosaccharide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Avermectin B1a monosaccharide, a key derivative of the potent anthelmintic and insecticidal agent, Avermectin B1a. This document details its physicochemical properties, experimental protocols for its preparation and characterization, and insights into its biological mechanism of action.

Physicochemical Properties of Avermectin B1a Monosaccharide

Avermectin B1a monosaccharide is a semi-synthetic macrolide produced by the selective acid hydrolysis of the terminal oleandrose sugar from Avermectin B1a.[1] This modification results in a potent inhibitor of nematode larval development, though it is devoid of the paralytic activity observed with the parent compound.[1] The key quantitative data for this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C41H60O11 | [1][2][3][4] |

| Molecular Weight | 728.9 g/mol | [1][4] |

| Exact Mass | 728.4136 | [2] |

| Elemental Analysis | C: 67.56%, H: 8.30%, O: 24.14% | [2] |

| CAS Number | 71831-09-9 | [1][2] |

Experimental Protocols

Generation of Avermectin B1a Monosaccharide via Acid Hydrolysis

This protocol describes the controlled acid hydrolysis of Avermectin B1a to yield its monosaccharide derivative.

Materials:

-

Avermectin B1a (1.0 g)[5]

-

Acetonitrile (ACN)[5]

-

0.5 M Hydrochloric Acid (HCl)[5]

-

0.5 M Sodium Hydroxide (NaOH)[5]

-

Ultimate AQ-C18 column (250 × 70 mm, 10 µm particle size)[5]

-

10 mM Ammonium Acetate (NH4OAc) in Water (H2O)[5]

Procedure:

-

Dissolve 1.0 g of Avermectin B1a in 100 mL of ACN.[5]

-

Add 100 mL of 0.5 M HCl to the solution and stir for 24 hours.[5]

-

Neutralize the reaction by adding 100 mL of 0.5 M NaOH.[5]

-

Add an additional 100 mL of ACN to the neutralized solution.[5]

-

Separate the resulting degradation product using a gradient elution on an Ultimate AQ-C18 column at room temperature.[5]

-

The mobile phase consists of a gradient of 10 mM NH4OAc in H2O (Mobile Phase A) and ACN (Mobile Phase B).[5]

-

The gradient elution is performed at a flow rate of 200 mL/min as follows:

-

0 min: 55% B

-

41 min: 77% B

-

42 min: 100% B

-

47 min: 100% B[5]

-

Characterization by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

The identity and purity of the synthesized Avermectin B1a monosaccharide can be confirmed using LC-HRMS and NMR.

Instrumentation:

-

Liquid chromatography-high resolution mass spectrometer (LC-HRMS)[5]

-

Nuclear magnetic resonance (NMR) spectrometer (for 1D and 2D spectra)[5]

LC-HRMS Analysis:

-

Analyze the forced degraded samples using a gradient elution on an ACE UltraCore 2.5 SuperC18 column (150 × 4.6 mm, 2.5 µm particle size).[5]

-

Employ positive ionization mode (ESI+) for mass spectrometry data collection.[5]

-

Set the mass spectrometer parameters as follows:

-

Capillary voltage: 3.0 kV

-

Sampling cone voltage: 40 V

-

Source temperature: 100 °C

-

Cone gas flow rate: 50 L/h

-

Desolvation gas flow rate: 600 L/h at 350 °C[5]

-

-

Obtain a full MS scan within the mass range of 50–1200 Da.[5]

-

The identity of monosaccharide B1a is confirmed by the loss of a single saccharide unit from Avermectin B1a.[5]

NMR Analysis:

-

Acquire 1D (¹H and ¹³C) and 2D (COSY, HMBC) NMR spectra.[5]

-

Compare the spectra of the product with that of the starting Avermectin B1a.

-

The absence of the signals corresponding to the second saccharide unit in the product's spectra, along with key chemical shift changes at H-4′ and C-4′, confirms the formation of the monosaccharide.[5]

Visualizations

Experimental Workflow: Generation and Analysis of Avermectin B1a Monosaccharide

References

An In-depth Technical Guide to the Mechanism of Action of Avermectin B1a Monosaccharide in Nematodes

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Avermectin B1a, a macrocyclic lactone derived from the bacterium Streptomyces avermitilis, is a potent anthelmintic agent widely used to control nematode parasites.[1][2] Its primary mechanism of action in nematodes involves the irreversible activation of invertebrate-specific glutamate-gated chloride channels (GluCls).[3][4][5] This action leads to an influx of chloride ions, causing hyperpolarization of neuronal and muscle cell membranes. The resulting disruption in neurotransmission leads to a state of flaccid paralysis, ultimately causing the death of the nematode through starvation and inability to maintain its position in the host.[6][7][8] While it can also interact with GABA-gated chloride channels, its high affinity for invertebrate-specific GluCls provides a degree of selective toxicity.[2] Resistance to avermectins is an emerging concern, primarily associated with alterations in the target channel subunits and the upregulation of drug efflux pumps like P-glycoproteins.[9][10]

Primary Molecular Target: Invertebrate-Specific Ligand-Gated Chloride Channels

The primary targets for Avermectin B1a in nematodes are members of the Cys-loop ligand-gated ion channel superfamily.[3] These channels are crucial for inhibitory neurotransmission.

Glutamate-Gated Chloride Channels (GluCls)

GluCls are pentameric channels found exclusively in protostome invertebrates, including nematodes and arthropods.[7][11] In nematodes, they are located on the membranes of neurons and pharyngeal muscle cells.[5][7] Activation of these channels by the neurotransmitter glutamate allows the influx of chloride ions, which hyperpolarizes the cell membrane and inhibits cell firing, thus playing a critical role in controlling locomotion and feeding.[8][11] The specificity of Avermectin B1a for these invertebrate channels is a cornerstone of its therapeutic index, as vertebrates do not possess close GluCl homologues.[7]

Gamma-Aminobutyric Acid (GABA) Gated Chloride Channels

Avermectin B1a can also interact with GABA-gated chloride channels (GABA-A receptors).[2][12] It can act as a partial agonist or a positive allosteric modulator of these channels, potentiating the effect of GABA.[12][13] In nematodes, this interaction contributes to the overall paralytic effect by enhancing inhibitory GABAergic neurotransmission.[14][15] However, the sensitivity of nematode GluCls to avermectins is significantly higher than that of their GABA receptors, establishing GluCls as the primary target.[16]

Molecular Mechanism of Action

Allosteric Modulation and Channel Gating

Avermectin B1a does not bind to the glutamate binding site (the orthosteric site). Instead, it binds to an allosteric site located in the transmembrane domain, at the interface between adjacent subunits.[7][11] This binding event induces a conformational change that stabilizes the open state of the channel, leading to a persistent and essentially irreversible activation.[4][11] This results in a continuous influx of chloride ions (Cl⁻) down their electrochemical gradient, independent of neurotransmitter binding.[2][5]

Resultant Physiological Effects

The massive influx of Cl⁻ drives the cell's membrane potential to a more negative state (hyperpolarization). This has two major consequences for the nematode:

-

Pharyngeal Paralysis: The pharyngeal muscles, which are responsible for feeding, are inhibited. This leads to starvation.[5][7]

-

Somatic Musculature Paralysis: Hyperpolarization of motor neurons and muscle cells prevents the generation of action potentials required for movement. This results in a flaccid paralysis, preventing the nematode from moving, feeding, and reproducing.[8][14][15][17]

The overall effect is immobilization and eventual death of the parasite.[2]

Mechanisms of Resistance

The emergence of anthelmintic resistance is a significant threat to parasite control. The primary mechanisms of resistance to Avermectin B1a in nematodes include:

Alterations in Target Channels

Mutations in the genes encoding the subunits of GluCls (e.g., glc-1, avr-14, avr-15 in C. elegans) can lead to high levels of resistance.[10][18] These mutations can reduce the binding affinity of avermectins to the channel, rendering the drug less effective at activating it.[18]

Role of ABC Transporters (P-glycoproteins)

P-glycoproteins (P-gps) are ATP-binding cassette (ABC) transporters that function as drug efflux pumps.[19] Overexpression of P-gps in the cell membranes of resistant nematodes can actively transport avermectins out of the cells, reducing the intracellular drug concentration at the target GluCls.[20][21][22] This prevents the drug from reaching the effective concentrations needed to activate the channels.[9] The multidrug resistance reversing agent, verapamil, has been shown to increase the efficacy of ivermectin, supporting the role of P-gps in resistance.[21]

Quantitative Pharmacological Data

The following table summarizes key quantitative data for Avermectin B1a and its close analogue, ivermectin, from various studies. Direct data for the monosaccharide form is often grouped with the parent compound in biological assays.

| Compound | Organism/System | Assay Type | Value | Reference |

| Avermectin B1a | Rat Cerebellar Neurons | [³H]AVM B1a Binding | Kᴅ (high affinity): 5 nM | [23] |

| Rat Cerebellar Neurons | [³H]AVM B1a Binding | Kᴅ (low affinity): 815 nM | [23] | |

| Rat Cerebellar Neurons | ³⁶Cl⁻ Influx (Activation) | Effective at 3 - 100 nM | [23] | |

| Rat Cerebellar Neurons | ³⁶Cl⁻ Influx (Inhibition) | IC₅₀: ~866 nM | [23] | |

| Avermectin | Bursaphelenchus xylophilus | Nematicidal Activity | LC₅₀: 6.746 µM | [24][25] |

| Ivermectin | C. elegans | [³⁵S]Ivermectin Binding | Kᴅ: ~3 pM | [18] |

| C. elegans (triple mutant) | Motility Assay | ~4,000-fold resistant | [18] | |

| C. elegans | GluCl Current Activation | EC₅₀ correlates with LD₉₅ | [26] |

Key Experimental Protocols

Electrophysiological Analysis of GluCl Channel Function

This method directly measures the ion flow through channels in response to the drug.

-

Objective: To characterize the effect of Avermectin B1a on nematode GluCls.

-

Methodology:

-

Expression System: The cRNAs encoding nematode GluCl subunits (e.g., from C. elegans or H. contortus) are injected into Xenopus laevis oocytes.[3][26] The oocytes translate the cRNA and express functional GluCl channels on their plasma membrane.

-

Two-Electrode Voltage Clamp (TEVC): The oocyte is impaled with two microelectrodes. One measures the membrane potential, and the other injects current to clamp the membrane potential at a set holding potential (e.g., -60 mV).

-

Drug Application: The oocyte is perfused with a control buffer, followed by a buffer containing glutamate to measure the baseline channel response. Subsequently, the oocyte is perfused with a buffer containing Avermectin B1a at various concentrations.

-

Data Acquisition: The inward current generated by the influx of chloride ions through the activated channels is recorded. Dose-response curves are generated by plotting the current amplitude against the drug concentration to determine the EC₅₀ (the concentration that elicits 50% of the maximal response).[26]

-

Radioligand Binding Assays

This protocol is used to determine the binding affinity (Kᴅ) of Avermectin B1a to its receptor.

-

Objective: To quantify the binding characteristics of Avermectin B1a to nematode membrane preparations.

-

Methodology:

-

Membrane Preparation: A homogenate of nematodes (e.g., C. elegans) is prepared, and the membrane fraction containing the GluCls is isolated by centrifugation.[18]

-

Binding Reaction: The membrane preparation is incubated with a radiolabeled form of the ligand (e.g., [³H]ivermectin or a derivative) at various concentrations.[18][26]

-

Competition Assay: To determine the affinity of unlabeled Avermectin B1a, parallel reactions are set up where the membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of unlabeled Avermectin B1a.

-

Separation and Counting: The bound radioligand is separated from the unbound ligand by rapid filtration. The radioactivity retained on the filter, representing the amount of bound ligand, is quantified using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ligand). Scatchard analysis or non-linear regression is used to calculate the binding affinity (Kᴅ) and the density of binding sites (Bₘₐₓ).[23]

-

In Vivo Nematode Motility Assay (C. elegans)

This assay assesses the physiological effect of the drug on the whole organism.

-

Objective: To determine the potency of Avermectin B1a in causing paralysis in a live nematode model.

-

Methodology:

-

Worm Synchronization: A synchronized population of L4 stage C. elegans is cultured and harvested.[27][28]

-

Assay Preparation: Worms are washed and dispensed into wells of a 96-well microtiter plate at a defined density (e.g., ~80 worms/well) in a suitable saline buffer.[27][28]

-

Compound Addition: Avermectin B1a is added to the wells at a range of concentrations. A solvent control (e.g., DMSO) is also included.

-

Motility Measurement: The plates are placed in an automated system that tracks worm movement over time using infrared light. The system quantifies motility by detecting changes in pixel values as the worms move.[27][28]

-

Data Analysis: The percentage of motility inhibition is calculated relative to the solvent control for each concentration over time. This data is used to generate dose-response curves and calculate the EC₅₀ or LC₅₀ for paralysis.[24]

-

Visualizations

Diagram 1: Signaling Pathway of Avermectin B1a in Nematode Neurons

Caption: Avermectin B1a binds to and activates GluCls, causing paralysis.

Diagram 2: Experimental Workflow for Oocyte Electrophysiology

References

- 1. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Actions of avermectin B1a on GABA nerves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cloning of an avermectin-sensitive glutamate-gated chloride channel from Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus | PLOS Pathogens [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A comparison of the effects of ivermectin and moxidectin on the nematode Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Transcriptomics of ivermectin response in Caenorhabditis elegans: Integrating abamectin quantitative trait loci and comparison to the Ivermectin-exposed DA1316 strain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Actions of avermectin B1a on the gamma-aminobutyric acidA receptor and chloride channels in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Actions of anaesthetics and avermectin on GABAA chloride channels in mammalian dorsal root ganglion neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Avermectin B1a, a paralyzing anthelmintic that affects interneurons and inhibitory motoneurons in Ascaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Avermectin B1a, a paralyzing anthelmintic that affects interneurons and inhibitory motoneurons in Ascaris - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chloride channels as tools for developing selective insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of avermectin B1a on the motility of various parasitic helminths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The genetics of ivermectin resistance in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 19. P-glycoproteins in anthelmintic safety, efficacy, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Ivermectin resistance in nematodes may be caused by alteration of P-glycoprotein homolog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Anthelmintics are substrates and activators of nematode P glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Avermectin B1a binds to high- and low-affinity sites with dual effects on the gamma-aminobutyric acid-gated chloride channel of cultured cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis, biological activities and structure-activity relationships for new avermectin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. The mechanism of action of avermectins in Caenorhabditis elegans: correlation between activation of glutamate-sensitive chloride current, membrane binding, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Frontiers | Caenorhabditis elegans as a valuable model for the study of anthelmintic pharmacodynamics and drug-drug interactions: The case of ivermectin and eprinomectin [frontiersin.org]

- 28. Caenorhabditis elegans as a valuable model for the study of anthelmintic pharmacodynamics and drug-drug interactions: The case of ivermectin and eprinomectin - PMC [pmc.ncbi.nlm.nih.gov]

Avermectin B1a Metabolism: A Technical Guide to the Formation of Avermectin B1a Monosaccharide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the metabolic fate of Avermectin B1a, with a specific focus on the formation of its monosaccharide derivative. It has been established that Avermectin B1a monosaccharide is a metabolite of the parent compound, Avermectin B1a.[1][] This document synthesizes findings from in vitro metabolism studies to elucidate the metabolic pathways, presents available quantitative data, details the experimental protocols for metabolite identification, and provides visual diagrams of the key processes. While Avermectin B1a monosaccharide can also be formed as a degradation product under acidic conditions[][3][4], this guide will primarily focus on its role as a product of biotransformation.

Introduction to Avermectin B1a

Avermectin B1a is a potent macrocyclic lactone anthelmintic and insecticidal agent produced by the soil actinomycete Streptomyces avermitilis.[5][6] It is the major component of the commercial product Abamectin, which is a mixture of Avermectin B1a (≥80%) and Avermectin B1b (≤20%).[6][7] The biological activity of Avermectin B1a is attributed to its ability to block the transmission of electrical activity in invertebrate nerve and muscle cells by potentiating glutamate-gated chloride channels.[5][6] Understanding the metabolism of Avermectin B1a is crucial for evaluating its efficacy, safety, and environmental fate.

Metabolic Pathways of Avermectin B1a

The metabolism of Avermectin B1a primarily occurs in the liver, mediated by microsomal enzymes.[1][8] The biotransformation involves a series of oxidative and hydrolytic reactions.

Primary Metabolism: Hydroxylation

The initial and major metabolic transformation of Avermectin B1a is the hydroxylation of the C24-methyl group.[1] This reaction is catalyzed by cytochrome P450 monooxygenases present in liver microsomes. The resulting metabolite is the C24-methyl alcohol of Avermectin B1a.

Formation of Avermectin B1a Monosaccharide

Following the initial hydroxylation, a more polar metabolite is formed through the cleavage of the terminal oleandrose sugar moiety. This results in the formation of the monosaccharide of the C24-methyl alcohol of Avermectin B1a.[1][] This monosaccharide is considered a minor metabolite. The metabolic pathway leading to the formation of Avermectin B1a monosaccharide can be summarized as a two-step process:

-

Hydroxylation: Avermectin B1a is first converted to its C24-methyl alcohol derivative.

-

Glycosidic Cleavage: The terminal sugar is then cleaved from the C24-hydroxylated intermediate to yield the monosaccharide.

It is important to note that while this metabolic pathway exists, Avermectin B1a monosaccharide can also be formed through the acid-catalyzed hydrolysis of the parent compound, independent of enzymatic activity.[3][4]

Quantitative Data Summary

The following table summarizes the relative abundance of Avermectin B1a metabolites based on in vitro studies with rat and steer liver microsomes.

| Metabolite | Relative Abundance | Species | Reference |

| C24-methyl alcohol of Avermectin B1a | Major | Rat, Steer | [1] |

| Monosaccharide of C24-methyl alcohol of Avermectin B1a | Minor | Rat, Steer | [1][] |

Note: Together, these two polar metabolites represent 50-80% of the total radioactivity more polar than the parent compound in the described in vitro studies.[1]

Experimental Protocols

The identification of Avermectin B1a metabolites has been primarily achieved through in vitro studies using liver microsomes. The general experimental workflow is as follows:

In Vitro Metabolism with Liver Microsomes

-

Preparation of Microsomes: Liver microsomes are prepared from the desired species (e.g., rat, steer) through differential centrifugation of liver homogenates.

-

Incubation: Radiolabeled Avermectin B1a (e.g., [3H]Avermectin B1a) is incubated with the prepared liver microsomes in the presence of an NADPH-generating system (which is essential for cytochrome P450 activity) and a suitable buffer at 37°C.

-

Extraction of Metabolites: Following incubation, the reaction is quenched, and the metabolites and remaining parent compound are extracted from the incubation mixture using an organic solvent.

-

Analysis and Identification: The extracted compounds are then separated and identified using a combination of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is used to separate the metabolites based on their polarity.

-

Mass Spectrometry (MS): Provides molecular weight and fragmentation data for structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 300-MHz 1H-NMR spectra are used to confirm the chemical structure of the isolated metabolites.[1][]

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway of Avermectin B1a and the experimental workflow for metabolite identification.

Caption: Metabolic Pathway of Avermectin B1a.

Caption: Experimental Workflow for Metabolite Identification.

Caption: Formation of Avermectin B1a Monosaccharide.

Conclusion

References

- 1. The metabolism of avermectins B1a, H2B1a, and H2B1b by liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. agscientific.com [agscientific.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Avermectin - Wikipedia [en.wikipedia.org]

- 6. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fao.org [fao.org]

- 8. The metabolism of avermectin-H2B1a and -H2B1b by pig liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural and Functional Divergence of Avermectin B1a and its Monosaccharide Derivative

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the structural differences between the potent anthelmintic agent Avermectin B1a and its corresponding monosaccharide derivative. This document outlines the key physicochemical and biological distinctions, presents detailed experimental protocols for their differentiation and analysis, and visualizes the core structural and biosynthetic relationships.

Core Structural Differences and Physicochemical Properties

Avermectin B1a is a macrocyclic lactone disaccharide, a member of the avermectin family of compounds produced by the soil actinomycete Streptomyces avermitilis.[1] Its monosaccharide derivative is formed by the cleavage of the terminal oleandrose sugar moiety. This seemingly subtle structural modification leads to significant alterations in the molecule's physicochemical properties and biological activity.

The primary structural difference lies in the glycosylation at the C13 position of the aglycone core. Avermectin B1a possesses a disaccharide chain of L-oleandrose, whereas the monosaccharide derivative has only a single L-oleandrose unit. This is the result of the hydrolysis of the terminal glycosidic bond.[2][3]

Quantitative Data Summary

The structural modification directly impacts several key physicochemical parameters, which are summarized in the table below.

| Property | Avermectin B1a | Avermectin B1a Monosaccharide | Reference(s) |

| Molecular Formula | C48H72O14 | C41H60O11 | [4][5] |

| Molecular Weight | 873.1 g/mol | 728.9 g/mol | [4][5] |

| Solubility | Slightly soluble in chloroform, DMSO, and methanol. | Soluble in ethanol, methanol, DMF, and DMSO.[2][4] | [6] |

| LogP (Predicted) | 3.8 | Not explicitly found, but expected to be lower than Avermectin B1a due to increased polarity. | [4] |

Biological Activity Profile

The cleavage of the terminal sugar has a profound effect on the biological activity of the Avermectin molecule. While Avermectin B1a is a potent anthelmintic and insecticidal agent, its monosaccharide derivative exhibits a significantly different activity profile.[2]

| Biological Activity | Avermectin B1a | Avermectin B1a Monosaccharide | Reference(s) |

| Anthelmintic Activity | Potent, causes paralysis. | Potent inhibitor of nematode larval development, but devoid of paralytic activity.[2] | [2] |

| Insecticidal Activity | High | Reduced compared to Avermectin B1a. | |

| Mechanism of Action | Binds to glutamate-gated chloride channels in invertebrate nerve and muscle cells, causing an influx of chloride ions and leading to paralysis.[1] | Stimulates conductance in isolated shore crab muscle.[7] | [1][7] |

| Activity against C. elegans | Highly potent. | Lethal with a minimum active concentration (MAC) of 0.1 µM.[7] | [7] |

Experimental Protocols

Synthesis of Avermectin B1a Monosaccharide via Acid Hydrolysis

Avermectin B1a monosaccharide can be produced by the selective acid hydrolysis of the parent compound.[3]

Materials:

-

Avermectin B1a

-

Acetonitrile (ACN)

-

0.5 M Hydrochloric Acid (HCl)

-

0.5 M Sodium Hydroxide (NaOH)

-

Deionized Water

Procedure:

-

Dissolve approximately 1.0 g of Avermectin B1a in 100 mL of acetonitrile.

-

Add 100 mL of 0.5 M HCl to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Neutralize the solution by adding 100 mL of 0.5 M NaOH.

-

Add an additional 100 mL of acetonitrile.

-

The resulting solution contains a mixture of Avermectin B1a, its monosaccharide, and the aglycone, which can then be purified by preparative HPLC.[3]

Analytical Characterization: HPLC and LC-MS

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential techniques for the separation and identification of Avermectin B1a and its monosaccharide.

HPLC Method:

-

Column: ACE UltraCore 2.5 SuperC18 (150 mm × 4.6 mm; 2.5 µm particle size)

-

Mobile Phase A: 5 mM NH4OAc (pH 9.5)

-

Mobile Phase B: ACN/MeOH/DCM (52/40.5/7.5, v/v/v)

-

Flow Rate: 1.6 mL/min

-

Column Temperature: 45 °C

-

Injection Volume: 15 µL

-

Detection: UV at 245 nm

-

Gradient: A detailed gradient program should be optimized for baseline separation of the parent compound, monosaccharide, and other related substances.[3]

LC-MS Method:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Mass Spectrometer Settings:

-

Capillary Voltage: 3.0 kV

-

Sampling Cone Voltage: 40 V

-

Source Temperature: 100 °C

-

Cone Gas Flow: 50 L/h

-

Desolvation Gas Flow: 600 L/h at 350 °C

-

-

Scan Range: m/z 50–1200

-

Data Analysis: The fragmentation patterns are used for structural elucidation. For Avermectin B1a, characteristic fragment ions corresponding to the loss of one or both sugar moieties are observed.[3]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H and ¹³C) and 2D (COSY, HMBC) NMR spectroscopy are crucial for the definitive structural confirmation of Avermectin B1a and its monosaccharide.

Sample Preparation:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

Key NMR Observations:

-

The ¹H and ¹³C NMR spectra of the monosaccharide will be very similar to those of Avermectin B1a, with the notable absence of signals corresponding to the terminal oleandrose unit.[3]

-

Significant chemical shift changes will be observed for the protons and carbons near the C4' position of the remaining sugar, where the second sugar was attached.[3]

-

2D NMR experiments (COSY, HSQC, HMBC) are used to confirm the connectivity and assign all proton and carbon signals, verifying the loss of the terminal saccharide.

Conclusion

The structural difference between Avermectin B1a and its monosaccharide derivative, the absence of a terminal oleandrose sugar, results in significant changes to their physicochemical properties and biological activities. The monosaccharide, while less effective as a paralytic agent, retains potent activity against nematode larval development. Understanding these differences is crucial for researchers in drug development, enabling the design of new derivatives with tailored properties and providing a framework for the analysis of Avermectin-related compounds and their metabolites or degradation products. The experimental protocols provided herein offer a robust starting point for the synthesis, purification, and characterization of these important molecules.

References

The Oleandrose Moiety in Avermectin B1a: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avermectin B1a, a potent macrocyclic lactone produced by the bacterium Streptomyces avermitilis, is a cornerstone of antiparasitic and insecticidal therapies. Its complex structure, featuring a 16-membered lactone ring, is crucial to its biological activity. A key feature of this structure is the disaccharide moiety attached at the C-13 position, composed of two L-oleandrose units. This technical guide provides an in-depth exploration of the oleandrose moiety, detailing its chemical nature, biosynthesis, role in biological activity, and the experimental methodologies used to study it.

Chemical Structure and Properties

Avermectin B1a possesses a disaccharide at the C-13 position of its aglycone. This disaccharide is composed of two α-L-oleandrose units linked in a (1→4) glycosidic bond. The oleandrose sugar is a 2,6-dideoxy-3-O-methyl-L-arabino-hexopyranose. The presence and nature of this sugar moiety significantly influence the physicochemical properties of the avermectin molecule, including its solubility and interaction with biological targets.[1][2]

Role of the Oleandrose Moiety in Biological Activity

The primary mechanism of action for avermectins is the potentiation of glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death.[3][4][5][6] While the aglycone itself can exhibit biological activity, the oleandrose disaccharide plays a significant role in modulating the potency and spectrum of this activity.

Removal of the oleandrose moiety to form the avermectin B1a aglycone or the monosaccharide derivative alters the molecule's interaction with its target and can affect its overall efficacy. While some studies suggest the disaccharide is not essential for the primary binding to GluCls, it is a frequent target for chemical modifications aimed at enhancing insecticidal or nematicidal properties.[1][7]

Quantitative Analysis of Biological Activity

| Compound | Target Organism | Activity Metric | Value | Reference |

| Avermectin B1a | Bursaphelenchus xylophilus (pine wood nematode) | IC50 | 7.30 µM | [8] |

| Avermectin B1a 4″-β-D-glucoside | Bursaphelenchus xylophilus | IC50 | 0.23 µM | [8] |

| Avermectin B1a 4″-β-2-deoxy-D-glucoside | Bursaphelenchus xylophilus | IC50 | 0.69 µM | [8] |

| Avermectin B1a 4″-β-L-fucoside | Bursaphelenchus xylophilus | IC50 | 0.89 µM | [8] |

| Avermectin B1a 4″-β-D-galactoside | Bursaphelenchus xylophilus | IC50 | 1.07 µM | [8] |

| Avermectin B1a aglycone | Pomatoceros crassipes muscle fibers | Minimum Effective Concentration (hyperpolarization) | 0.1 µM | [9] |

Biosynthesis of the Oleandrose Moiety

The biosynthesis of the L-oleandrose disaccharide and its attachment to the avermectin aglycone is a complex enzymatic process encoded by the ave gene cluster in Streptomyces avermitilis.[1] The synthesis of the activated sugar donor, dTDP-L-oleandrose, is a key step.

Signaling Pathway for dTDP-L-oleandrose Biosynthesis

The biosynthesis of dTDP-L-oleandrose begins with glucose-1-phosphate and proceeds through a series of enzymatic reactions. The following diagram illustrates the key steps and enzymes involved.

Caption: Biosynthesis pathway of dTDP-L-oleandrose and its glycosylation to the avermectin aglycone.

Mechanism of Action: Avermectin B1a and the Glutamate-Gated Chloride Channel

The primary target of Avermectin B1a is the glutamate-gated chloride channel (GluCl), an ion channel found in the nerve and muscle cells of invertebrates.[3][4][5][6] Avermectin B1a acts as a positive allosteric modulator of this channel, meaning it binds to a site distinct from the glutamate binding site and enhances the channel's response to glutamate. This leads to an increased influx of chloride ions, hyperpolarization of the cell membrane, and ultimately, paralysis of the organism.

Signaling Pathway of Avermectin B1a Action

The following diagram illustrates the mechanism of action of Avermectin B1a at the glutamate-gated chloride channel.

Caption: Mechanism of action of Avermectin B1a at the invertebrate glutamate-gated chloride channel.

Experimental Protocols

Fermentation of Streptomyces avermitilis and Extraction of Avermectin B1a

This protocol outlines the general steps for the production and extraction of avermectin from S. avermitilis. Optimization of media components and fermentation parameters is often required for high yields.

Materials:

-

Streptomyces avermitilis culture

-

Seed medium (e.g., YMG: Yeast extract, Malt extract, Glucose)[3]

-

Production medium (e.g., containing starch, yeast extract, and other nutrients)[3]

-

Shake flasks

-

Incubator shaker

-

Centrifuge

-

Organic solvent (e.g., acetone, methanol, ethyl acetate)[10][11]

-

Rotary evaporator

-

Chromatography system (e.g., HPLC)

Procedure:

-

Inoculum Preparation: Inoculate a loopful of S. avermitilis from a slant into a flask containing seed medium. Incubate at 28-30°C with shaking for 24-48 hours.[3]

-

Production Fermentation: Inoculate the production medium with the seed culture (typically 5-10% v/v). Incubate at 28-30°C with shaking for 7-10 days.[3]

-

Harvesting: After the fermentation period, harvest the broth by centrifugation to separate the mycelium from the supernatant.

-

Extraction: Avermectins are primarily intracellular. Extract the mycelial cake with an organic solvent like acetone or methanol. This can be done by suspending the mycelium in the solvent and stirring for several hours.[10][11]

-

Concentration: Separate the solvent extract from the mycelial debris by filtration or centrifugation. Concentrate the extract under reduced pressure using a rotary evaporator.

-

Purification: The crude extract can be further purified using techniques like liquid-liquid extraction and column chromatography (e.g., silica gel, reversed-phase C18). Final purification and quantification are typically performed by High-Performance Liquid Chromatography (HPLC).[10]

Acid Hydrolysis of Avermectin B1a to Aglycone and Monosaccharide

This protocol describes the cleavage of the oleandrose units from Avermectin B1a. The degree of hydrolysis can be controlled by reaction time and acid concentration.

Materials:

-

Purified Avermectin B1a

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

-

Solvent (e.g., isopropanol, methanol, tetrahydrofuran)

-

Water

-

Sodium bicarbonate or other base for neutralization

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve Avermectin B1a in a suitable solvent (e.g., isopropanol).

-

Acidification: Add a dilute solution of sulfuric acid (e.g., 1% H₂SO₄ in water) to the avermectin solution.

-

Reaction: Stir the mixture at room temperature. To obtain the monosaccharide, a shorter reaction time is typically used. For complete hydrolysis to the aglycone, a longer reaction time or slightly harsher conditions may be necessary. Monitor the reaction progress by TLC or HPLC.

-

Neutralization: Once the desired level of hydrolysis is achieved, neutralize the reaction mixture with a base such as sodium bicarbonate solution.

-

Extraction: Extract the products from the aqueous-organic mixture with an organic solvent like ethyl acetate.

-

Purification: Dry the organic extract over anhydrous sodium sulfate and concentrate it. Separate the aglycone, monosaccharide, and any remaining Avermectin B1a by silica gel column chromatography.

Nematicidal Bioassay using Caenorhabditis elegans

This protocol provides a general method for assessing the nematicidal activity of avermectin compounds using the model organism C. elegans.

Materials:

-

Caenorhabditis elegans (wild-type strain, e.g., N2)

-

Nematode Growth Medium (NGM) agar plates

-

E. coli OP50 (food for C. elegans)

-

Test compounds (Avermectin B1a, aglycone, monosaccharide) dissolved in a suitable solvent (e.g., DMSO)

-

M9 buffer

-

Synchronized population of L4 larvae or young adult worms

-

Microscope

Procedure:

-

Worm Synchronization: Prepare a synchronized population of C. elegans at the L4 or young adult stage using standard methods (e.g., bleaching).[12]

-

Compound Preparation: Prepare a dilution series of the test compounds in M9 buffer. Ensure the final solvent concentration is non-toxic to the worms.

-

Assay Setup: Add a small volume of the test compound solution to the wells of a microtiter plate or to small NGM agar plates.

-

Worm Addition: Transfer a defined number of synchronized worms (e.g., 10-20) into each well or onto each plate.

-

Incubation: Incubate the plates at a standard temperature (e.g., 20°C).

-

Observation and Data Collection: At specified time points (e.g., 24, 48, 72 hours), observe the worms under a microscope. Assess mortality or paralysis. A common criterion for death is the lack of movement in response to a gentle touch with a platinum wire.[13]

-

Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 (lethal concentration for 50% of the population) values.

Radioligand Binding Assay for Glutamate-Gated Chloride Channels

This protocol outlines a method to measure the binding affinity of avermectin compounds to GluCls using a radiolabeled ligand.

Materials:

-

Cell line or tissue expressing the target glutamate-gated chloride channel

-

Radiolabeled avermectin (e.g., [³H]-Ivermectin)

-

Unlabeled test compounds (Avermectin B1a, aglycone, monosaccharide)

-

Binding buffer

-

Scintillation fluid

-

Scintillation counter

-

Glass fiber filters

Procedure:

-

Membrane Preparation: Prepare a membrane fraction from the cells or tissue expressing the GluCls.

-

Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of the radiolabeled avermectin, and varying concentrations of the unlabeled test compound. Include control tubes with only the radioligand (for total binding) and with an excess of unlabeled ligand (for non-specific binding).

-

Incubation: Incubate the tubes at a specific temperature for a time sufficient to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. From this curve, the IC50 (concentration that inhibits 50% of specific binding) can be determined, and the Ki (inhibition constant) can be calculated.

Conclusion

The oleandrose moiety of Avermectin B1a is a critical determinant of its overall biological profile. While not strictly essential for its primary mode of action, this disaccharide significantly influences the potency and properties of the molecule. Understanding its biosynthesis and the structure-activity relationships associated with its modification is crucial for the rational design of new and improved avermectin-based antiparasitic and insecticidal agents. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate role of the oleandrose moiety in the fascinating biology of avermectins.

References

- 1. Enzymatic Synthesis of TDP-deoxysugars - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Avermectin B1a binds to high- and low-affinity sites with dual effects on the gamma-aminobutyric acid-gated chloride channel of cultured cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AOP-Wiki [aopwiki.org]

- 5. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics | Parasitology | Cambridge Core [cambridge.org]

- 6. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigating Mithramycin Deoxysugar Biosynthesis: Enzymatic Total Synthesis of TDP-d-Olivose - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzymatic synthesis of avermectin B1a glycosides for the effective prevention of the pine wood nematode Bursaphelenchus xylophilus. | University of Kentucky College of Arts & Sciences [psychology.as.uky.edu]

- 9. researchgate.net [researchgate.net]

- 10. KR20010039119A - Process for the purification of Avermectin - Google Patents [patents.google.com]

- 11. A two-stage one-pot enzymatic synthesis of TDP-L-mycarose from thymidine and glucose-1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Basic Caenorhabditis elegans Methods: Synchronization and Observation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Survival assays using Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of Selective Hydrolysis in the Synthesis of Avermectin B1a Monosaccharide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avermectin B1a, a potent macrocyclic lactone produced by Streptomyces avermitilis, is a cornerstone in the development of anthelmintic and insecticidal agents. Its biological activity can be modulated through structural modifications, with the selective hydrolysis of its terminal α-L-oleandrose unit to form Avermectin B1a monosaccharide being a key transformation. This monosaccharide derivative serves as a vital intermediate for the synthesis of novel avermectin analogs with potentially enhanced properties. This technical guide provides an in-depth analysis of the methodologies employed for this selective hydrolysis, focusing on acid-catalyzed protocols. It includes a compilation of reported experimental conditions, a discussion of the factors influencing selectivity, and a framework for the logical workflow of this chemical transformation.

Introduction

Avermectins are a class of 16-membered macrocyclic lactones renowned for their potent biological activities. Avermectin B1a, the major component of the commercially available abamectin, features a disaccharide moiety at the C-13 position composed of two α-L-oleandrose units. The selective removal of the terminal oleandrose sugar is a critical step in the semi-synthesis of various avermectin derivatives, allowing for targeted modifications at the 4''-position of the inner sugar. This process yields Avermectin B1a monosaccharide, a key building block in drug discovery and development programs aimed at improving efficacy, altering the spectrum of activity, and enhancing pharmacokinetic properties.

The primary challenge in this transformation lies in achieving selective cleavage of the terminal glycosidic bond without affecting the inner glycosidic linkage or the acid-labile aglycone structure. This guide details the chemical approaches, primarily acid-catalyzed hydrolysis, that have been developed to achieve this selectivity.

The Chemical Transformation: A Step-by-Step Visualization

The selective hydrolysis of Avermectin B1a to its monosaccharide is a targeted chemical reaction. The following diagram illustrates the logical flow of this process.

Caption: Logical workflow of the selective hydrolysis of Avermectin B1a.

Experimental Protocols for Selective Acid Hydrolysis

Acid-catalyzed hydrolysis is the most commonly cited method for the preparation of Avermectin B1a monosaccharide. The selectivity of this reaction is highly dependent on the reaction conditions. Milder conditions are required to favor the cleavage of the more accessible terminal glycosidic bond over the inner one.

General Protocol using Mineral Acid in an Organic Solvent

This protocol is based on methodologies described in patent literature, which outlines a general approach to achieve selective hydrolysis.

Objective: To selectively hydrolyze the terminal α-L-oleandrose unit of Avermectin B1a.

Materials:

-

Avermectin B1a

-

Isopropanol

-

Mineral Acid (e.g., Sulfuric Acid or Hydrochloric Acid)

-

Aqueous solution for quenching (e.g., saturated sodium bicarbonate)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve Avermectin B1a in isopropanol.

-

Add a 1% solution of the chosen mineral acid in isopropanol to the reaction mixture.

-

Stir the reaction mixture at a controlled temperature, typically between 20°C and 40°C.

-

Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), over a period of 6 to 24 hours.

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the mixture is neutralized.

-

Extract the product from the aqueous layer using an organic solvent like ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to isolate the Avermectin B1a monosaccharide from unreacted starting material and the aglycone byproduct.

Protocol using Sulfuric Acid in a Tetrahydrofuran/Water Mixture

A more specific protocol involves the use of sulfuric acid in a mixture of an organic solvent and water.

Objective: To hydrolyze Avermectin B1a to a mixture of its monosaccharide and aglycone for subsequent separation.

Materials:

-

Avermectin B1a

-

Tetrahydrofuran (THF)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Water

-

Silica gel for column chromatography

Procedure:

-

Prepare a solution of Avermectin B1a in aqueous tetrahydrofuran.

-

Add a solution of 10% concentrated sulfuric acid to the mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or HPLC.

-

The reaction will yield a mixture of Avermectin B1a monosaccharide and the corresponding aglycone.

-

After the reaction is deemed complete, neutralize the mixture.

-

Extract the products with a suitable organic solvent.

-

Isolate the pure monosaccharide from the aglycone and any unreacted starting material using silica gel column chromatography[1].

Data Presentation: Acid Hydrolysis Reaction Conditions

The following table summarizes the key reaction parameters for the acid-catalyzed selective hydrolysis of Avermectin B1a to its monosaccharide as compiled from available literature. It is important to note that specific yield data for the monosaccharide is not consistently reported in the surveyed literature. The outcome is highly sensitive to the precise conditions employed.

| Parameter | Condition 1 | Condition 2 |

| Acid Catalyst | Mineral Acid (e.g., H₂SO₄, HCl) | Concentrated H₂SO₄ |

| Acid Concentration | 0.01% to 0.1% for predominant monosaccharide formation | 10% in aqueous solution |

| Solvent | Aqueous organic solvent mixture (e.g., Isopropanol) | Aqueous Tetrahydrofuran |

| Water Concentration | 0.1% to 20% by volume | Not explicitly defined, part of aqueous THF |

| Temperature | 20°C to 40°C | Room Temperature |

| Reaction Time | 6 to 24 hours | Not specified, requires monitoring |

| Primary Product | Avermectin B1a Monosaccharide | Mixture of Monosaccharide and Aglycone |

| Reported Yield | Not specified | Not specified |

Note: Higher acid concentrations (1% to 10%) are reported to favor the formation of the aglycone.

Signaling Pathways and Logical Relationships

The process of selective hydrolysis can be visualized as a decision pathway where the reaction conditions dictate the final product distribution.

References

Lethal Concentration of Avermectin B1a Monosaccharide for C. elegans: A Technical Guide

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the lethal concentration of Avermectin B1a monosaccharide and its effects on the nematode Caenorhabditis elegans. This document outlines quantitative toxicity data, detailed experimental protocols for determining lethal concentrations, and the underlying signaling pathways involved in Avermectin's mechanism of action.

Quantitative Toxicity Data

The following table summarizes the lethal and effective concentration values for various avermectin compounds in wild-type C. elegans (N2 strain). These values are critical for designing experiments related to anthelmintic drug discovery and resistance.

| Compound | Metric | Concentration | Strain | Assay Type | Reference |

| Ivermectin | IC50 | 5.7 ng/mL | Wild-type | Viability | [1] |

| Ivermectin | EC50 | 1.69 ± 0.30 nM | Wild-type | Larval Development | [2] |

| Moxidectin | EC50 | 1.77 ± 0.25 nM | Wild-type | Larval Development | [2] |

| Avermectin B1a monosaccharide | MAC | 0.1 µM | C. elegans | Lethality |

Note: IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. EC50 (Effective Concentration 50%) is the concentration of a drug that gives half-maximal response. LC50 (Lethal Concentration 50%) is the concentration of a chemical which kills 50% of a sample population. MAC (Minimum Active Concentration) is the lowest concentration of a drug that produces a noticeable effect.

Experimental Protocols for Determining Lethal Concentration (LC50)

The determination of the lethal concentration (LC50) of a compound in C. elegans is a fundamental assay in toxicology and anthelmintic drug screening. Below are detailed methodologies adapted from established protocols for conducting such experiments.

Liquid-Based 24-Hour LC50 Assay

This protocol is suitable for determining the acute toxicity of a water-soluble compound.

Materials:

-

Synchronized L4 stage C. elegans

-

K-medium or M9 buffer

-

24-well microtiter plates

-

Avermectin B1a monosaccharide stock solution (in a suitable solvent like DMSO)

-

E. coli OP50 culture (as a food source)

-

Stereomicroscope

Procedure:

-

Preparation of Test Solutions: Prepare a serial dilution of Avermectin B1a monosaccharide in K-medium or M9 buffer from the stock solution. The final concentrations should span a range that is expected to cause between 0% and 100% mortality. A solvent control (medium with the same concentration of solvent used to dissolve the avermectin) must be included.

-

Exposure: Add a defined volume (e.g., 500 µL) of each test concentration and the control solution to the wells of a 24-well plate.

-

Worm Addition: Transfer a specific number of synchronized L4 worms (e.g., 10-20) into each well. A small amount of E. coli OP50 can be added to each well to serve as a food source.

-

Incubation: Incubate the plates at a constant temperature (e.g., 20°C) for 24 hours.

-

Assessment of Mortality: After 24 hours, score the number of live and dead worms in each well under a stereomicroscope. Worms that do not respond to a gentle touch with a platinum wire pick are considered dead.

-

Data Analysis: Calculate the percentage of mortality for each concentration. The LC50 value and its 95% confidence intervals can be determined using probit analysis or other suitable statistical software.

Agar Plate-Based LC50 Assay

This method is useful for compounds that may be less soluble in liquid media or to observe effects over a longer duration.

Materials:

-

Nematode Growth Medium (NGM) agar plates

-

Synchronized L4 stage C. elegans

-

Avermectin B1a monosaccharide stock solution

-

E. coli OP50 culture

-

Incubator

Procedure:

-

Plate Preparation: Prepare NGM agar plates. Before the agar solidifies, add the Avermectin B1a monosaccharide stock solution to the molten agar to achieve the desired final concentrations. Allow the plates to dry.

-

Seeding: Once the plates are dry, seed the center of each plate with a small lawn of E. coli OP50.

-

Worm Transfer: Transfer a known number of synchronized L4 worms to the center of the bacterial lawn on each plate.

-

Incubation: Incubate the plates at 20°C for a specified period (e.g., 24, 48, or 72 hours).

-

Mortality Assessment: Count the number of live and dead worms on each plate. As with the liquid assay, non-responsive worms are considered dead.

-

Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 value using appropriate statistical methods.

Signaling Pathways and Experimental Workflows

Avermectin's Mechanism of Action: Targeting Glutamate-Gated Chloride Channels

Avermectins exert their anthelmintic effects by targeting glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[3] These channels are ligand-gated ion channels that are crucial for neurotransmission.

The binding of Avermectin B1a monosaccharide to GluCls leads to the irreversible opening of the chloride channels. This influx of chloride ions causes hyperpolarization of the cell membrane, which in turn inhibits neuronal signaling and muscle contraction. The ultimate result is a flaccid paralysis of the nematode, leading to its death.[4]

Caption: Avermectin B1a monosaccharide signaling pathway in C. elegans.

Experimental Workflow for LC50 Determination

The following diagram illustrates the general workflow for determining the LC50 of a compound in C. elegans.

Caption: General experimental workflow for LC50 determination in C. elegans.

References

- 1. UBR-1 deficiency leads to ivermectin resistance in C. elegans [elifesciences.org]

- 2. journals.asm.org [journals.asm.org]

- 3. The genetics of ivermectin resistance in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cloning of an avermectin-sensitive glutamate-gated chloride channel from Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of the Oleandrosyl Disaccharide in Avermectin B1a's Potentiation of Glutamate-Gated Chloride Channels: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the effects of Avermectin B1a and its monosaccharide derivative on glutamate-gated chloride channels (GluCls), a critical target for anthelmintic and insecticidal drugs. This document is intended for researchers, scientists, and drug development professionals working in parasitology, neurobiology, and pharmacology.

Executive Summary

Avermectin B1a, a macrocyclic lactone produced by Streptomyces avermitilis, exerts its potent anthelmintic and insecticidal effects by acting as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) in invertebrates. This interaction leads to the irreversible opening of the channels, causing an influx of chloride ions, hyperpolarization of neuronal and muscle cells, and ultimately paralysis and death of the parasite. The disaccharide moiety, specifically the terminal oleandrose sugar, at the C13 position of the macrocyclic ring is crucial for this potent activity. The Avermectin B1a monosaccharide, which lacks the terminal oleandrose, exhibits significantly reduced biological activity and is reportedly devoid of the paralytic effects associated with direct GluCl channel activation. This guide will delve into the mechanism of action, present available quantitative data, detail relevant experimental protocols, and provide visual representations of the key pathways and workflows.

Mechanism of Action of Avermectin B1a on Glutamate-Gated Chloride Channels

Avermectin B1a and its derivative, ivermectin, do not bind to the glutamate binding site but rather to an allosteric site on the transmembrane domain of the GluCl receptor. This binding event stabilizes the open conformation of the channel, leading to a persistent influx of chloride ions.[1] This sustained hyperpolarization of the cell membrane makes the neuron or muscle cell unresponsive to further stimulation, resulting in flaccid paralysis.[1]

The binding site for ivermectin has been identified in the interface between subunits of the pentameric GluCl channel.[2] This allosteric modulation effectively locks the channel in an open state, even in the absence of glutamate, although it can also potentiate the effect of glutamate at lower concentrations.

Quantitative Analysis: Avermectin B1a vs. Avermectin B1a Monosaccharide

While extensive quantitative data is available for Avermectin B1a and its close derivative ivermectin, there is a notable lack of specific binding affinity (Kd) or effective concentration (EC50) values in the scientific literature for the Avermectin B1a monosaccharide's direct effect on GluCls. This is likely due to its significantly reduced activity at this target. The available data strongly suggests that the primary mode of action of the monosaccharide is not direct, potent activation of GluCls leading to paralysis.

The following tables summarize the available quantitative data for Avermectin B1a/Ivermectin and contrast it with the qualitative information available for the Avermectin B1a monosaccharide.

| Compound | Receptor/Organism | Assay Type | Value | Reference |

| Ivermectin | Haemonchus contortus GluClα3B | Electrophysiology (EC50) | ~0.1 ± 1.0 nM | [3] |